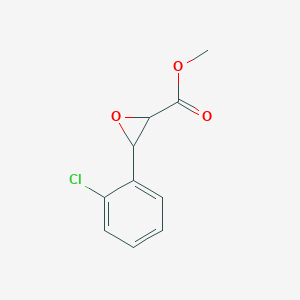
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10 H9 Cl O3 . It is used in life science research and is classified under the category of esters .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This indicates the presence of a chlorine atom (Cl), which is attached to the phenyl group of the molecule .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 212.632 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate has been utilized in various chemical syntheses. It acts as an efficient alkylating agent for aromatic heterocycles, leading to novel aziridine esters and allowing further chemical transformations, such as the production of pyrroloimidazoles (Alves et al., 2000). Additionally, its reaction with other compounds has been studied for the synthesis of specific esters, demonstrating its versatility in creating complex molecular structures (Shi et al., 2005).
Crystallography and Molecular Modeling
Studies have also focused on the crystal structure and computational modeling of this compound. The crystal structures of related anticonvulsant enaminones, including this compound, have been determined, providing insights into their molecular conformations and hydrogen bond networks (Kubicki et al., 2000). Furthermore, detailed crystallography and computational study on similar compounds reveal intricate inter- and intra-interactions of molecules in the crystal packing, highlighting the compound's significance in understanding molecular interactions and properties (Tao et al., 2020).
Environmental and Agricultural Applications
In the environmental domain, surface carboxylated nanocomposites involving the oxirane functionality have been studied for their potential in activating molecular oxygen for the degradation of environmental pollutants (Ding et al., 2017). Additionally, a novel grass herbicide, containing an oxirane moiety similar to this compound, was developed for use in agricultural settings, further indicating the compound's relevance in this sector (Jikihara & Hosokawa, 2001).
Mécanisme D'action
The mechanism of action for the reaction of oxiranes with carboxylic acids, catalyzed by tertiary amines, involves a series of parallel consecutive stages: quaternization of the tertiary amine by the activated oxirane, followed by the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Propriétés
IUPAC Name |
methyl 3-(2-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKXYRRHQIBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




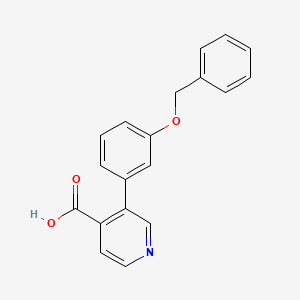
![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
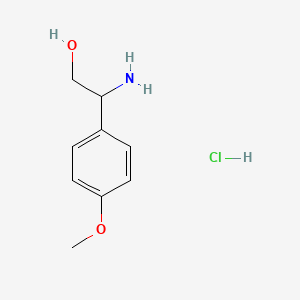
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
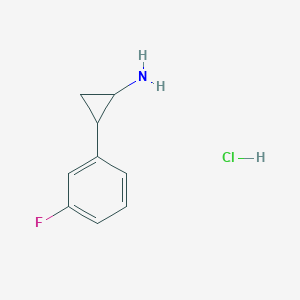
![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)
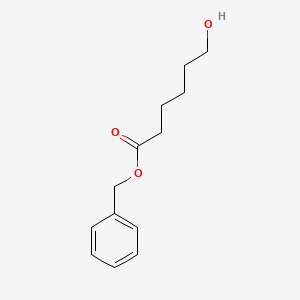
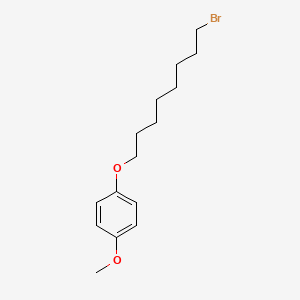
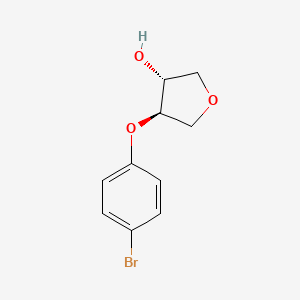
![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)

